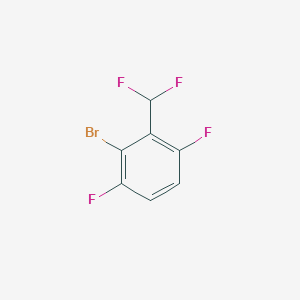

2-Bromo-3,6-difluoro-1-(difluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

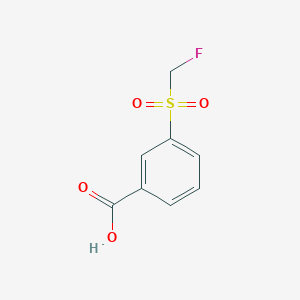

“2-Bromo-3,6-difluoro-1-(difluoromethyl)benzene” is a chemical compound with the molecular formula C7H3BrF4 . It is a derivative of benzene, which is a simple aromatic ring (C6H6). In this compound, one of the hydrogen atoms in benzene is replaced by a bromine atom and two hydrogen atoms are replaced by fluorine atoms. Additionally, one of the carbon atoms is bonded to a difluoromethyl group (-CF2H) .

Molecular Structure Analysis

The molecular structure of “2-Bromo-3,6-difluoro-1-(difluoromethyl)benzene” consists of a benzene ring with a bromine atom and two fluorine atoms attached to it. Additionally, one of the carbon atoms in the benzene ring is bonded to a difluoromethyl group (-CF2H) .Scientific Research Applications

Synthesis and Characterization of Fluorinated Compounds

Fluorinated organic compounds, including those derived from 2-Bromo-3,6-difluoro-1-(difluoromethyl)benzene, are of significant interest due to their unique properties such as high stability and potential applications in pharmaceuticals and agrochemicals. Studies by Fink et al. (1997) on ethynylferrocene compounds of 1,3,5-tribromobenzene have highlighted the utility of bromo- and difluoro-substituted benzene derivatives in synthesizing complex organometallic structures characterized by reversible electrochemical oxidations indicative of their potential in electronic applications (Fink et al., 1997).

Advanced Material Synthesis

The development of advanced materials, particularly those with specific electronic or photonic properties, often relies on the synthesis of highly structured organic molecules. The work by Percec et al. (1994) on "willowlike" thermotropic dendrimers showcases how bromo- and difluoro-substituted benzene derivatives serve as monomers for producing hyperbranched polymers. These polymers exhibit unique physical properties suitable for applications in materials science, including liquid crystal displays and organic semiconductors (Percec et al., 1994).

Reaction Mechanisms and Catalysis

Understanding the reaction mechanisms and developing new catalytic processes are crucial for advancing organic synthesis. Research by Shernyukov et al. (2016) on the noncatalytic bromination of benzene demonstrates the complexity of reactions involving halogenated benzene derivatives. Their work provides insight into the high kinetic order and the role of bromine clusters in facilitating reactions that overcome the aromatic stability of benzene. This research not only advances our understanding of halogenation reactions but also opens new pathways for synthesizing halogenated aromatic compounds in an efficient manner (Shernyukov et al., 2016).

properties

IUPAC Name |

2-bromo-3-(difluoromethyl)-1,4-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKMEVLHDAVNLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(F)F)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2937513.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2937517.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B2937518.png)

![1-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2937520.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2937527.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2937531.png)

![5-Oxa-8-azaspiro[3.5]nonan-9-ylmethanol;hydrochloride](/img/structure/B2937533.png)